molecular formula C18H14ClNOS B5085069 N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide

N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide

Cat. No. B5085069
M. Wt: 327.8 g/mol
InChI Key: PCQYYDDMPZJSLR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide, also known as CNTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and is known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is not fully understood. However, it has been proposed that N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide exerts its biological effects by modulating various signaling pathways. For example, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide to avoid any adverse effects.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the specific mechanisms by which N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide inhibits cancer cell growth and to identify potential targets for its therapeutic use. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Future studies could investigate the efficacy of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in various inflammatory and oxidative stress-related diseases. Additionally, the development of novel analogs of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is a versatile compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive target for future research. The synthesis method of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide is relatively simple, and its mechanism of action is not fully understood. However, its ability to modulate various signaling pathways makes it a promising candidate for the development of novel therapeutics. Further studies are needed to fully elucidate the potential of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide in various diseases and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide involves the reaction of 2-naphthylthiol with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide as a yellow solid with a melting point of 173-175 °C. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. N-(2-chlorophenyl)-2-(2-naphthylthio)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

N-(2-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQYYDDMPZJSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide

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